Vortioxetine HBr
Vortioxetine HBr
Vortioxetine, also known as Lu AA21004, is an atypical antidepressant, and was approved in 2013 by the U.S. FDA for the treatment of major depressive disorder (MDD) in adults. Vortioxetine is a so-called "serotonin modulator and stimulator." It has been shown to possess the following pharmacological actions: Serotonin transporter (SERT) blocker (i.e. serotonin reuptake inhibitor (SRI)) — Ki (binding affinity) = 1.6 nM, IC50 = 5.4 nM; Norepinephrine transporter (NET) blocker — Ki = 113 nM; 5-HT1A receptor high-efficacy partial agonist/near-full agonist — Ki = 15 nM, IA = 80%; 5-HT1B receptor partial agonist — Ki = 33 nM; 5-HT1D receptor antagonist — Ki = 54 nM; 5-HT3A receptor antagonist — Ki = 3.7 nM; 5-HT7 receptor antagonist — Ki = 19 nM.
Brand Name:
Vulcanchem
CAS No.:
960203-27-4
VCID:
VC0546870
InChI:
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
SMILES:
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br
Molecular Formula:
C18H23BrN2S
Molecular Weight:
379.36
Vortioxetine HBr
CAS No.: 960203-27-4
Inhibitors
VCID: VC0546870
Molecular Formula: C18H23BrN2S
Molecular Weight: 379.36
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 960203-27-4 |
---|---|
Product Name | Vortioxetine HBr |
Molecular Formula | C18H23BrN2S |
Molecular Weight | 379.36 |
IUPAC Name | 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide |
Standard InChI | InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |
Standard InChIKey | InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H |
SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br |
Appearance | White to off-white solid powder |
Description | Vortioxetine, also known as Lu AA21004, is an atypical antidepressant, and was approved in 2013 by the U.S. FDA for the treatment of major depressive disorder (MDD) in adults. Vortioxetine is a so-called "serotonin modulator and stimulator." It has been shown to possess the following pharmacological actions: Serotonin transporter (SERT) blocker (i.e. serotonin reuptake inhibitor (SRI)) — Ki (binding affinity) = 1.6 nM, IC50 = 5.4 nM; Norepinephrine transporter (NET) blocker — Ki = 113 nM; 5-HT1A receptor high-efficacy partial agonist/near-full agonist — Ki = 15 nM, IA = 80%; 5-HT1B receptor partial agonist — Ki = 33 nM; 5-HT1D receptor antagonist — Ki = 54 nM; 5-HT3A receptor antagonist — Ki = 3.7 nM; 5-HT7 receptor antagonist — Ki = 19 nM. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LuAA21004; LuAA 21004; LuAA-21004; Lu-AA21004; Lu AA21004; LuAA21004; AA21004; AA-21004; AA 21004; Vortioxetine, Vortioxetine Hydrobromide, Brintellix |
Reference | 1: Baune BT, Renger L. Pharmacological and non-pharmacological interventions to improve cognitive dysfunction and functional ability in clinical depression - A systematic review. Psychiatry Res. 2014 Sep 30;219(1):25-50. doi: 10.1016/j.psychres.2014.05.013. Epub 2014 May 14. Review. PubMed PMID: 24863864. 2: Katona CL, Katona CP. New generation multi-modal antidepressants: focus on vortioxetine for major depressive disorder. Neuropsychiatr Dis Treat. 2014 Feb 19;10:349-54. doi: 10.2147/NDT.S39544. eCollection 2014. Review. PubMed PMID: 24570588; PubMed Central PMCID: PMC3933721. 3: Pehrson AL, Sanchez C. Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction. CNS Spectr. 2014 Apr;19(2):121-33. doi: 10.1017/S1092852913000540. Epub 2013 Aug 1. Review. PubMed PMID: 23903233; PubMed Central PMCID: PMC3968911. 4: Celada P, Bortolozzi A, Artigas F. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. CNS Drugs. 2013 Sep;27(9):703-16. doi: 10.1007/s40263-013-0071-0. Review. PubMed PMID: 23757185. 5: Stahl SM, Lee-Zimmerman C, Cartwright S, Morrissette DA. Serotonergic drugs for depression and beyond. Curr Drug Targets. 2013 May 1;14(5):578-85. Review. PubMed PMID: 23531115. 6: Adell A. Lu-AA21004, a multimodal serotonergic agent, for the potential treatment of depression and anxiety. IDrugs. 2010 Dec;13(12):900-10. Review. PubMed PMID: 21154150. |
PubChem Compound | 56843850 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume